An In-depth Technical Guide to the Chemical Properties of 2-Acetoxy-2'-chlorobenzophenone
An In-depth Technical Guide to the Chemical Properties of 2-Acetoxy-2'-chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-Acetoxy-2'-chlorobenzophenone, a derivative of benzophenone. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, including 2-chlorobenzophenone and 2-hydroxy-2'-chlorobenzophenone, to infer its characteristics. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
The chemical properties of 2-Acetoxy-2'-chlorobenzophenone can be estimated by examining its core structure and the properties of its precursors and isomers. The following tables summarize the available quantitative data for relevant compounds to provide a comparative analysis.
Table 1: General Chemical Properties
| Property | 2-Acetoxy-2'-chlorobenzophenone (Predicted) | 2-Chlorobenzophenone | 4-Acetoxy-2'-chlorobenzophenone | 2-Hydroxy-2'-chlorobenzophenone |
| IUPAC Name | [2-(2-chlorobenzoyl)phenyl] acetate | (2-chlorophenyl)(phenyl)methanone[1] | [4-(2-chlorobenzoyl)phenyl] acetate | (2-Chloro-2'-hydroxyphenyl)methanone |
| Molecular Formula | C₁₅H₁₁ClO₃ | C₁₃H₉ClO[1] | C₁₅H₁₁ClO₃ | C₁₃H₉ClO₂[2] |
| Molecular Weight | 274.70 g/mol | 216.66 g/mol [3][4] | 274.70 g/mol | 232.66 g/mol |
| CAS Number | Not available | 5162-03-8[1] | 185606-03-5 | 70288-96-9[2] |
Table 2: Physical Properties
| Property | 2-Acetoxy-2'-chlorobenzophenone (Predicted) | 2-Chlorobenzophenone | 4-Chlorobenzophenone | 5-Chloro-2-hydroxybenzophenone |
| Appearance | White to off-white solid | White to pale yellow crystals or powder[1] | - | Yellow crystals[5] |
| Melting Point | Not available | 42.0-49.0 °C[1] | 74-76 °C[6] | 96-98 °C |
| Boiling Point | Not available | 330 °C[7] | 195-196 °C at 17 mmHg[6] | - |
| Solubility | Predicted to be soluble in organic solvents like chloroform and methanol. | Soluble in Chloroform (Sparingly), Methanol (Slightly).[8] | Soluble in ethanol, ether, and acetone; slightly soluble in carbon tetrachloride.[9] | Insoluble in water.[5] |
Spectral Data
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¹H NMR: The proton NMR spectrum of the acetylated compound is expected to show a characteristic singlet for the methyl protons of the acetate group around δ 2.0-2.5 ppm. The aromatic protons would appear in the range of δ 7.0-8.0 ppm, with splitting patterns dictated by the substitution on the two phenyl rings.
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¹³C NMR: The carbon NMR would show a carbonyl carbon signal for the ketone around δ 195 ppm and another for the ester carbonyl around δ 170 ppm. The methyl carbon of the acetate group would appear around δ 20-25 ppm.
-
IR Spectroscopy: The infrared spectrum is expected to exhibit strong absorption bands for the ketone carbonyl (C=O) stretching around 1660-1690 cm⁻¹ and the ester carbonyl (C=O) stretching around 1760-1770 cm⁻¹. The C-O stretching of the ester would be observed in the 1000-1300 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) and cleavage around the carbonyl bridge.
Table 3: Available Spectral Data for Related Compounds
| Compound | ¹H NMR Data | IR Data | Mass Spectrometry Data |
| 2-Chloro-2'-hydroxybenzophenone | Available on SpectraBase.[10] | Available from the Coblentz Society's collection.[2] | Not readily available. |
| 4-Chlorobenzophenone | Sadtler Research Laboratories Spectral Collection: 3260.[9] | Coblentz Society Spectral Collection: 748.[9] | NIST/EPA/MSDC Mass Spectral database: 40418.[9] |
| 5-Chloro-2-hydroxybenzophenone | NMRShiftDB available.[5] | Coblentz Society spectral collection: u984.[5] | GC-MS data available.[5] |
Experimental Protocols
While a specific, validated protocol for the synthesis of 2-Acetoxy-2'-chlorobenzophenone is not documented in the searched literature, a standard acetylation of the corresponding hydroxyl precursor, 2-hydroxy-2'-chlorobenzophenone, can be proposed.
Proposed Synthesis of 2-Acetoxy-2'-chlorobenzophenone
This protocol describes a general method for the acetylation of a phenolic compound.
Materials:
-
2-hydroxy-2'-chlorobenzophenone
-
Acetic anhydride
-
Pyridine or a non-nucleophilic base (e.g., triethylamine)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve 2-hydroxy-2'-chlorobenzophenone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a slight excess of pyridine (or triethylamine) to the solution and cool the mixture in an ice bath.
-
Slowly add a slight molar excess of acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess acetic anhydride and any acidic byproducts.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 2-Acetoxy-2'-chlorobenzophenone.
-
Characterize the final product using standard analytical techniques (NMR, IR, MS) to confirm its identity and purity.
Mandatory Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for 2-Acetoxy-2'-chlorobenzophenone from its hydroxy precursor.
Caption: Proposed synthesis of 2-Acetoxy-2'-chlorobenzophenone.
Reactivity and Stability
The reactivity of 2-Acetoxy-2'-chlorobenzophenone is dictated by its functional groups: the ketone, the ester, and the chlorinated aromatic ring.
-
Ketone: The benzophenone core is relatively stable. The carbonyl group can undergo nucleophilic addition reactions, though it is less reactive than in aliphatic ketones due to the electron-withdrawing nature of the two aromatic rings.
-
Ester: The acetate group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-hydroxy-2'-chlorobenzophenone and acetic acid.
-
Aromatic Rings: The chloro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions under harsh conditions. The phenyl rings can also undergo electrophilic aromatic substitution, with the existing substituents directing the position of the incoming electrophile.
The compound is expected to be stable under normal laboratory conditions, but should be protected from strong acids, bases, and high temperatures to prevent decomposition.
Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature regarding the biological activity or the signaling pathways associated with 2-Acetoxy-2'-chlorobenzophenone. However, benzophenone derivatives are known to have a wide range of biological activities. For instance, some are used as photoinitiators and UV absorbers.[11] Certain substituted benzophenones have been investigated for their potential as pharmaceutical agents. Given its structure, further research would be required to determine any potential biological effects.
Disclaimer: This document is intended for informational purposes only and is based on the best available data from public sources. The properties and protocols for 2-Acetoxy-2'-chlorobenzophenone are largely inferred from related compounds and established chemical principles. Researchers should exercise standard laboratory safety precautions and validate all experimental procedures.
References
- 1. 2-Chlorobenzophenone, 99+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-Chloro-2'-hydroxy benzophenone [webbook.nist.gov]
- 3. Synthesis routes of 2-Chlorobenzophenone [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Chlorohydroxy benzophenone | C13H9ClO2 | CID 6799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chlorobenzophenone | 134-85-0 [chemicalbook.com]
- 7. 2-Chloro-2'-hydroxy benzophenone (CAS 70288-96-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Page loading... [guidechem.com]
- 9. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]
